Cas no 910486-72-5 (6-chloro-2-ethyl-3-Pyridinamine)

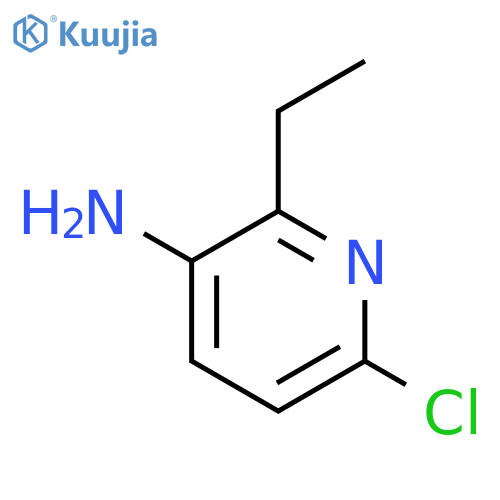

910486-72-5 structure

商品名:6-chloro-2-ethyl-3-Pyridinamine

6-chloro-2-ethyl-3-Pyridinamine 化学的及び物理的性質

名前と識別子

-

- 6-chloro-2-ethyl-3-Pyridinamine

- 6-Chloro-2-ethylpyridin-3-amine

- SB53382

- SCHEMBL1474541

- 910486-72-5

- DTXSID10724361

- 6-Chloro-2-ethylpyridin-3-ylamine

- E84559

- OFSZIWZMZSXNDF-UHFFFAOYSA-N

- BS-53015

- DB-359379

-

- MDL: MFCD18259593

- インチ: InChI=1S/C7H9ClN2/c1-2-6-5(9)3-4-7(8)10-6/h3-4H,2,9H2,1H3

- InChIKey: OFSZIWZMZSXNDF-UHFFFAOYSA-N

- ほほえんだ: CCC1=NC(=CC=C1N)Cl

計算された属性

- せいみつぶんしりょう: 156.0454260g/mol

- どういたいしつりょう: 156.0454260g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2

6-chloro-2-ethyl-3-Pyridinamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM172281-250mg |

6-chloro-2-ethylpyridin-3-amine |

910486-72-5 | 95% | 250mg |

$220 | 2024-07-20 | |

| Chemenu | CM172281-10g |

6-chloro-2-ethylpyridin-3-amine |

910486-72-5 | 95% | 10g |

$1683 | 2021-08-05 | |

| Alichem | A029181431-5g |

6-Chloro-2-ethylpyridin-3-amine |

910486-72-5 | 95% | 5g |

$1507.32 | 2023-08-31 | |

| Aaron | AR00IH5L-100mg |

6-Chloro-2-ethylpyridin-3-amine |

910486-72-5 | 97% | 100mg |

$43.00 | 2025-02-12 | |

| Aaron | AR00IH5L-1g |

6-Chloro-2-ethylpyridin-3-amine |

910486-72-5 | 97% | 1g |

$294.00 | 2025-02-12 | |

| A2B Chem LLC | AI60941-1g |

6-Chloro-2-ethylpyridin-3-amine |

910486-72-5 | 97% | 1g |

$319.00 | 2024-05-20 | |

| Crysdot LLC | CD11019310-10g |

6-Chloro-2-ethylpyridin-3-amine |

910486-72-5 | 95+% | 10g |

$1738 | 2024-07-19 | |

| A2B Chem LLC | AI60941-100mg |

6-Chloro-2-ethylpyridin-3-amine |

910486-72-5 | 97% | 100mg |

$55.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748626-100mg |

6-Chloro-2-ethylpyridin-3-amine |

910486-72-5 | 98% | 100mg |

¥714.00 | 2024-04-25 | |

| Chemenu | CM172281-25g |

6-chloro-2-ethylpyridin-3-amine |

910486-72-5 | 95% | 25g |

$2992 | 2021-08-05 |

6-chloro-2-ethyl-3-Pyridinamine 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

910486-72-5 (6-chloro-2-ethyl-3-Pyridinamine) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量